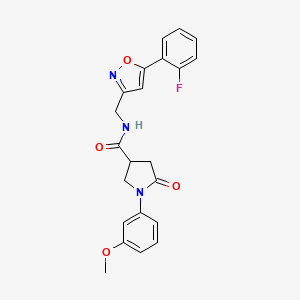
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20FN3O4 and its molecular weight is 409.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes an isoxazole ring, a fluorophenyl group, and a pyrrolidine carboxamide moiety. The unique arrangement of these functional groups contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing the isoxazole structure have shown activity against various cancer cell lines, including A549 (human lung cancer) and others. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
Case Study:
In a study focusing on isoxazole derivatives, it was found that specific modifications to the structure significantly enhanced anticancer activity. For example, compounds with additional halogen substituents demonstrated increased potency against resistant cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action typically involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Anticancer | A549 (lung cancer) | Induction of apoptosis, cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | Disruption of cell wall synthesis |
| Escherichia coli | Inhibition of metabolic pathways |
The biological activity of this compound is believed to be mediated through several pathways:
- Target Interaction : The isoxazole ring and fluorophenyl group are crucial for binding to specific protein targets involved in cancer progression and microbial resistance.
- Signal Pathway Modulation : The compound may modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound induces oxidative stress in targeted cells, leading to apoptosis in cancer cells .
Research Findings
Recent studies have expanded the understanding of this compound's potential applications:
- Synthesis and Optimization : Researchers have developed various synthetic routes to produce this compound efficiently while exploring structural modifications to enhance its biological efficacy .
- In Vivo Studies : Preliminary in vivo studies have shown promising results in animal models, indicating potential therapeutic benefits against tumors and infections .
Propriétés
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c1-29-17-6-4-5-16(11-17)26-13-14(9-21(26)27)22(28)24-12-15-10-20(30-25-15)18-7-2-3-8-19(18)23/h2-8,10-11,14H,9,12-13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHQDWOJXZIVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














